molecular formula C14H14FN3O3S B2692809 2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide CAS No. 2411254-41-4

2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2692809
CAS No.: 2411254-41-4
M. Wt: 323.34
InChI Key: AIDWTARGSWIKEN-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common method is the nucleophilic substitution of polyfluoropyridines . For instance, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki–Miyaura coupling can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is unique due to the combination of a fluorinated pyridine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c15-13-9-11(6-8-17-13)14(19)18-7-5-10-1-3-12(4-2-10)22(16,20)21/h1-4,6,8-9H,5,7H2,(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDWTARGSWIKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=NC=C2)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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